molecular formula C27H27ClN2O4S B14416723 2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate CAS No. 84692-88-6

2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate

Cat. No.: B14416723
CAS No.: 84692-88-6
M. Wt: 511.0 g/mol
InChI Key: MCVOLYWNILSGFE-UHFFFAOYSA-M
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Description

2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate involves multiple stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84692-88-6

Molecular Formula

C27H27ClN2O4S

Molecular Weight

511.0 g/mol

IUPAC Name

4-[6-(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)hexa-1,3,5-trienyl]-N,N-dimethylaniline;perchlorate

InChI

InChI=1S/C27H27N2S.ClHO4/c1-4-29-25-20-17-22-12-9-10-13-24(22)27(25)30-26(29)14-8-6-5-7-11-21-15-18-23(19-16-21)28(2)3;2-1(3,4)5/h5-20H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

MCVOLYWNILSGFE-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C=CC=CC=CC4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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